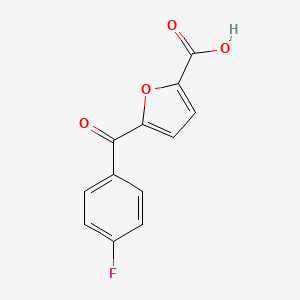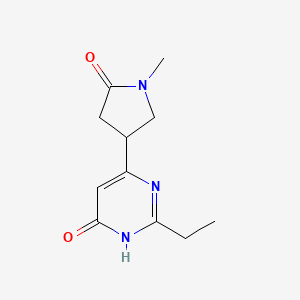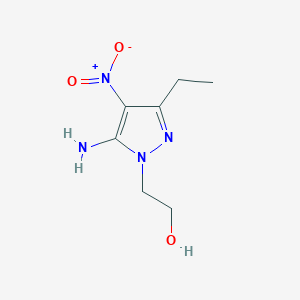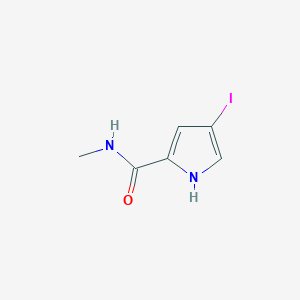
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 4-position and a piperazinyl group at the 6-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Methylsulfonyl)-6-(Piperazin-1-yl)pyrimidin umfasst typischerweise die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion zwischen einer β-Dicarbonylverbindung und einem Guanidin-Derivat synthetisiert werden.
Einführung der Methylsulfonylgruppe: Die Methylsulfonylgruppe kann durch Sulfonierung des Pyrimidinrings mit Methylsulfonylchlorid in Gegenwart einer Base wie Triethylamin eingeführt werden.
Anlagerung der Piperazinylgruppe: Die Piperazinylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der Piperazin mit dem sulfonierten Pyrimidin-Zwischenprodukt reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-(Methylsulfonyl)-6-(Piperazin-1-yl)pyrimidin kann großtechnische Batch- oder kontinuierliche Verfahren umfassen, bei denen die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl optimiert werden, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Methylsulfonyl)-6-(Piperazin-1-yl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Verschiedene Nucleophile wie Amine, Alkohole und Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl von funktionellen Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfonyl)-6-(Piperazin-1-yl)pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Studien zu seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Untersucht als potenzieller therapeutischer Wirkstoff für verschiedene Krankheiten.
Industrie: Anwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 4-(Methylsulfonyl)-6-(Piperazin-1-yl)pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel ab.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfonyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Methylsulfonyl)Piperazin-1-yl-Derivate: Diese Verbindungen teilen sich die Piperazinylgruppe und können ähnliche biologische Aktivitäten aufweisen.
Pyrimidin-Derivate: Verbindungen mit ähnlichen Pyrimidinstrukturen, aber unterschiedlichen Substituenten.
Einzigartigkeit
4-(Methylsulfonyl)-6-(Piperazin-1-yl)pyrimidin ist aufgrund der spezifischen Kombination der Methylsulfonyl- und Piperazinylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieapplikationen.
Eigenschaften
Molekularformel |
C9H14N4O2S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
4-methylsulfonyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4O2S/c1-16(14,15)9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI-Schlüssel |
SYMORFCLHDBUDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


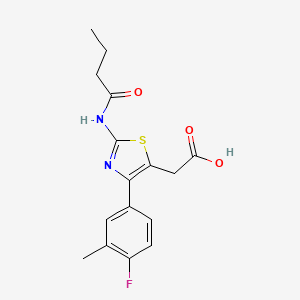


![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)
